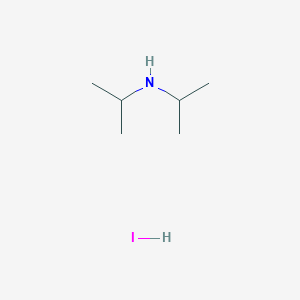

Diisopropylamine hydroiodide

Description

Properties

IUPAC Name |

N-propan-2-ylpropan-2-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.HI/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGZCCFVBVEIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132396-99-7 | |

| Record name | Diisopropylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Diisopropylamine Hydroiodide

Nucleophilic Reactivity of the Iodide Anion

The iodide ion (I⁻) is a large, polarizable, and soft nucleophile. These characteristics make it highly reactive in nucleophilic substitution reactions. In the context of diisopropylamine (B44863) hydroiodide, the iodide anion is the primary actor in reactions where a nucleophile is required to attack an electrophilic center.

Nucleophilic Substitution Reactions

Diisopropylamine hydroiodide is a reagent in nucleophilic substitution reactions where the iodide anion displaces a leaving group. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom bonds.

The iodide anion from this compound can react with various electrophiles, most notably alkyl halides. This process is a classic example of a Finkelstein reaction, where a halide is exchanged for an iodide. The reaction with alkyl chlorides or bromides is an equilibrium process that can be driven towards the formation of the alkyl iodide, often facilitated by the choice of solvent.

These substitutions typically proceed via an S_N2 mechanism, which involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. The rate of S_N2 reactions is sensitive to steric hindrance, but the high nucleophilicity of iodide often ensures efficient reaction.

Table 1: Nucleophilic Substitution Reactions with this compound

| Electrophile | Reagent | Product Example | Reaction Type |

| Alkyl Chloride (R-Cl) | This compound | Alkyl Iodide (R-I) | S_N2 (Finkelstein Reaction) |

| Alkyl Bromide (R-Br) | This compound | Alkyl Iodide (R-I) | S_N2 (Finkelstein Reaction) |

| Alkyl Tosylate (R-OTs) | This compound | Alkyl Iodide (R-I) | S_N2 |

While the iodide anion is the primary nucleophile, the diisopropylamine moiety can be involved in carbon-nitrogen (C-N) bond formation. The direct reaction of this compound to form a C-N bond is less common, as the amine is protonated. However, in the presence of a base, the free diisopropylamine can be liberated, which then acts as a nucleophile. wikipedia.orgchemicalbook.com This sterically hindered secondary amine is a poor nucleophile itself but can be used in specific applications, such as the alkylation of secondary amines to tertiary amines where its steric bulk helps prevent the unwanted formation of quaternary ammonium (B1175870) salts. wikipedia.orgchemicalbook.com In some transition-metal-catalyzed cross-coupling reactions, amine hydrohalide salts can be used directly for C-N bond formation. google.com

Influence of Iodide as a Leaving Group

The iodide ion is an excellent leaving group because it is the conjugate base of a strong acid, hydroiodic acid (HI). libretexts.org Its large size allows the negative charge to be dispersed over a large volume, stabilizing the anion once it has departed from the substrate. libretexts.org This is a key factor in both S_N1 and S_N2 reactions, where the rate-determining step involves the departure of the leaving group. libretexts.orglibretexts.org The stability of the iodide anion makes the C-I bond relatively weak and susceptible to cleavage by a wide range of nucleophiles. In the hierarchy of halide leaving groups, iodide is generally considered the best, followed by bromide, chloride, and fluoride. libretexts.org

Proton-Transfer and Brønsted Basicity

According to the Brønsted-Lowry acid-base theory, an acid is a proton donor and a base is a proton acceptor. allen.inchemteam.infobyjus.com The diisopropylammonium cation, [(CH₃)₂CH]₂NH₂⁺, is the conjugate acid of the weak base diisopropylamine and can function as a proton donor.

Role in Acid-Catalyzed Reactions

This compound can act as a mild Brønsted acid catalyst. cardiff.ac.uk The diisopropylammonium ion can donate a proton to a substrate, thereby activating it for subsequent reaction steps. For example, in the hydroamination of alkenes, an acid catalyst can protonate the double bond, facilitating the nucleophilic attack of an amine. cardiff.ac.uk The protonation of a poor leaving group, such as a hydroxyl group on an alcohol, can convert it into a good leaving group (water), which is a crucial step in certain substitution and elimination reactions. libretexts.orgthieme-connect.de The choice of the counter-anion and solvent can influence the effective acidity of the ammonium salt in solution. rsc.org The bulky nature of the diisopropylammonium cation can also impart steric influence on the course of a reaction.

Formation of Anionic Intermediates (e.g., enamines from deprotonation)

Diisopropylamine, the conjugate base of the cation in this compound, is a secondary amine that can react with aldehydes and ketones to form enamines. masterorganicchemistry.com This reaction proceeds through the formation of an iminium salt intermediate. In the presence of an enolizable aldehyde or ketone, the alpha-carbon can be deprotonated to yield the enamine. masterorganicchemistry.com The formation of enamines is an equilibrium process, often catalyzed by acid to facilitate the dehydration step. masterorganicchemistry.com The diisopropylammonium ion present in this compound can potentially serve as the necessary acid catalyst for this transformation.

Enamines are valuable anionic intermediates in organic synthesis because they are nucleophilic at the alpha-carbon. This nucleophilicity allows them to react with various electrophiles, such as alkyl halides, in alkylation reactions. masterorganicchemistry.com The sterically bulky nature of the diisopropylamino group can influence the regioselectivity of these reactions.

General Reaction: Enamine Formation| Reactant 1 | Reactant 2 | Product | Intermediate |

|---|---|---|---|

| Ketone/Aldehyde (with α-hydrogen) | Diisopropylamine | Enamine | Iminium Salt |

Redox Chemistry Involving this compound

The redox chemistry of this compound is characterized by the distinct properties of its two constituent ions: the diisopropylammonium cation and the iodide anion.

An oxidation-reduction reaction involves the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). libretexts.org In the context of this compound, the iodide ion (I⁻) is susceptible to oxidation. It is a reasonably strong reducing agent and can be oxidized to elemental iodine (I₂) by various oxidizing agents. The diisopropylammonium cation, conversely, is generally stable towards oxidation under typical organic reaction conditions.

The diisopropylammonium cation is not typically considered a reducing agent. However, the iodide ion can participate in reduction reactions. Furthermore, the parent compound, diisopropylamine, can be synthesized via the reductive amination of acetone (B3395972) with ammonia (B1221849), a process that involves reduction using a catalyst. wikipedia.org While this compound itself is not a primary reducing agent like sodium borohydride, metal iodides can serve as catalysts in certain chemical processes.

Complexation and Coordination Chemistry

Diisopropylamine can act as a ligand, coordinating with metal ions through the lone pair of electrons on the nitrogen atom. acs.org The availability of chelating ligands and transition metal ions allows for the creation of various metal-coordinating structures. eurjchem.com

Research has shown that diisopropylamine reacts reversibly with palladium aryl halide dimers to form 1:1 palladium-amine adducts. acs.org In these complexes, the diisopropylamine molecule coordinates directly to the palladium center. However, the stability of these adducts is highly dependent on the nature of the halide ion. Studies comparing the reaction across different halides found that the equilibrium constant for adduct formation decreases significantly in the order of Cl > Br >> I. acs.org The formation of the diisopropylamine adduct with the palladium iodide dimer was found to be particularly unfavorable, precluding its isolation. acs.org

Equilibrium Constants for Palladium-Amine Adduct Formation[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzOLGXpvl_57zWmUZmhxlcgClEImxaNR4wVuepeavGQ-ImDNqfYzry_iUcDwc4rAqbiC7te7QYGHS06k9QQutd6rhdJv4QkMyjjzZUFdTnTUfy12s9ndUVa1IT5witqOekKI3R)]| Palladium Dimer | Equilibrium Constant (K) with Diisopropylamine | Gibbs Free Energy (ΔG298 K) |

|---|---|---|

| {PdP(o-tol)3(μ-Cl)}2 | 14 ± 3 M-1 | -1.6 ± 0.1 kcal mol-1 |

| {PdP(o-tol)3(μ-Br)}2 | 2.8 ± 0.5 M-1 | -0.6 ± 0.1 kcal mol-1 |

| {PdP(o-tol)3(μ-I)}2 | (6 ± 2) × 10-3 M-1 | 3.0 ± 0.3 kcal mol-1 |

One of the most critical applications of diisopropylamine in organic synthesis is as a precursor to the organometallic reagent lithium diisopropylamide (LDA). wikipedia.orgscispace.com LDA is a strong, sterically hindered, non-nucleophilic base widely used for the regioselective deprotonation of carbonyl compounds to form enolates. scispace.com

The synthesis of LDA is achieved by reacting the free base, diisopropylamine, with an organolithium reagent, most commonly n-butyllithium (n-BuLi). prepchem.comrochester.edu The reaction is an acid-base reaction where the acidic proton on the nitrogen of diisopropylamine is abstracted by the strongly basic butyl anion. This synthesis requires the use of diisopropylamine in its free base form. If starting from this compound, the salt would need to be neutralized with a suitable base to liberate the free diisopropylamine before it could be used to prepare LDA.

The general reaction for the formation of LDA is as follows: (CH₃)₂CH)₂NH + n-BuLi → [(CH₃)₂CH]₂NLi + C₄H₁₀ scispace.comrochester.edu

Comparative Mechanistic Studies with Related Amines and Salts

Diisopropylamine Hydrochloride Analogues

Diisopropylamine can be protonated by hydrohalic acids to form a series of diisopropylammonium halides, including the chloride, bromide, and iodide salts. researchgate.net While all these salts feature the same bulky diisopropylammonium cation, the identity of the halide counterion (X⁻) can influence their properties and reactivity in both the solid state and in solution.

Research into these materials has often focused on their ferroelectric properties, where the size and hydrogen-bonding ability of the halide are critical. researchgate.netspbstu.ruresearchgate.net In the context of chemical reactivity, the counterion's influence is primarily exerted through its nucleophilicity, basicity, and its role in ion pairing with the diisopropylammonium cation.

A comparative look at the infrared spectra of diisopropylammonium chloride and diisopropylammonium thiocyanate (B1210189) reveals that the cation's spectral features remain consistent, while the bands associated with the anion are distinct. scispace.com This suggests that in many chemical environments, the primary reactive characteristics will stem from the cation's acidity and the anion's independent nucleophilicity.

The general trend in halide nucleophilicity in polar, protic solvents is I⁻ > Br⁻ > Cl⁻. This is due to the better solvation of smaller anions, which makes them less available to participate in reactions. Conversely, in polar aprotic solvents, this trend is reversed. Therefore, in a given reaction medium, this compound would be expected to provide a more nucleophilic counterion compared to diisopropylamine hydrochloride. This could lead to different reaction outcomes, for instance, in substitution reactions where the iodide ion could act as a nucleophile.

Studies on the effect of counterions in other chemical systems have shown that softer, more polarizable anions like iodide can increase the reactivity of associated catalysts or reagents compared to harder anions like chloride. acs.org This is attributed to weaker ion pairing and greater lability. While direct comparative mechanistic studies for this compound and hydrochloride in a specific organic reaction are not extensively documented, these fundamental principles suggest that the choice of halide can be a critical parameter in reaction design.

| Property | This compound | Diisopropylamine Hydrochloride | Key Differences |

| Cation | Diisopropylammonium | Diisopropylammonium | Identical sterically hindered cation. |

| Anion | Iodide (I⁻) | Chloride (Cl⁻) | Differ in size, nucleophilicity, and polarizability. |

| Nucleophilicity (Protic Solvents) | Higher | Lower | Iodide is a better nucleophile than chloride in protic media. |

| Ion Pairing | Weaker | Stronger | The larger iodide ion generally forms looser ion pairs. |

| Potential Reactivity | Can act as a source of nucleophilic iodide. | Primarily acts as a proton source with a non-nucleophilic counterion. | The iodide can participate in substitution reactions. |

N,N-Diisopropylethylamine (Hünig's Base) and its Mechanism of Action

N,N-Diisopropylethylamine, commonly known as Hünig's base or DIPEA, is a tertiary amine that is structurally related to diisopropylamine. wikipedia.orgchemicalbook.com It is renowned in organic synthesis as a strong, non-nucleophilic base. wikipedia.orgcommonorganicchemistry.com Its mechanism of action is a direct consequence of its unique structure: a central nitrogen atom bonded to two bulky isopropyl groups and one ethyl group. wikipedia.org

The primary function of Hünig's base is to act as a "proton scavenger". wikipedia.org The lone pair of electrons on the nitrogen atom is readily available to abstract protons, making it an effective base (the pKa of its conjugate acid is approximately 10.75). wikipedia.org However, the significant steric hindrance created by the three alkyl groups surrounding the nitrogen atom prevents it from acting as a nucleophile in most contexts. wikipedia.org While small electrophiles like protons can easily access the nitrogen's lone pair, larger electrophilic centers, such as the carbon atom of an alkyl halide, are effectively blocked.

This non-nucleophilic character is its key advantage over other amine bases like triethylamine. In reactions such as alkylations or acylations, Hünig's base can neutralize the acid byproduct (e.g., HCl or HBr) without competing with the primary nucleophile in the reaction. This prevents the formation of unwanted side products and avoids the undesired quaternization of the base itself, a common issue known as the Menshutkin reaction. wikipedia.org

Key Mechanistic Roles of Hünig's Base:

Proton Scavenger in Substitution and Coupling Reactions: In peptide coupling and the protection of alcohols, Hünig's base is widely used to neutralize the acid generated, driving the reaction to completion without interfering. chemicalbook.com

Base in Elimination Reactions: It is an effective base for promoting E2 elimination reactions. wikipedia.org

Enolate Formation: In combination with reagents like boryl triflates, DIPEA is used to generate ketone enolates for directed aldol (B89426) reactions. chemicalbook.com

Catalyst in Acylation: Mechanistic studies have shown that in certain acylation reactions using anhydrides, DIPEA can react with the anhydride (B1165640) to form a carboxylate ion. This ion then acts as the true catalyst for the regioselective acylation, showcasing a more complex mechanistic role than simple proton scavenging. researchgate.net

| Reaction Type | Role of Hünig's Base | Mechanistic Principle |

| Amide Coupling | Base | Neutralizes acid byproduct, preventing protonation of the amine nucleophile. |

| Alkylation of Amines | Base | Scavenges protons without competing in the SN2 reaction or undergoing quaternization. wikipedia.org |

| Acylation of Alcohols | Base / Catalyst | Acts as a proton scavenger; can also react with anhydrides to form a catalytic carboxylate ion. researchgate.net |

| Elimination (E2) | Base | Abstracts a proton from the substrate to facilitate double bond formation. wikipedia.org |

Influence of Steric Hindrance on Reaction Pathways

Steric hindrance is a fundamental concept that profoundly influences the reactivity and selectivity of amines and their salts. It refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of diisopropylamine and its derivatives, the bulky isopropyl groups are the primary source of steric hindrance, dictating their chemical behavior.

The most significant consequence of steric hindrance in amines is the differentiation between basicity and nucleophilicity. wikipedia.org

Basicity is the ability of a molecule to accept a proton (H⁺). Since a proton is very small, its access to the nitrogen's lone pair is not significantly obstructed, even in sterically crowded amines like diisopropylamine or Hünig's base.

Nucleophilicity involves the attack of the nitrogen's lone pair on an electrophilic center, typically a carbon atom. This requires a more specific trajectory and is highly sensitive to steric bulk around both the nucleophile and the electrophile.

The bulky isopropyl groups in diisopropylamine and its salts physically shield the nitrogen atom. This steric shield makes it a poor nucleophile but allows it to retain its basicity. This effect is even more pronounced in the tertiary amine, Hünig's base, where the addition of an ethyl group further encumbers the nitrogen center. wikipedia.org

This principle is exploited in many areas of organic synthesis:

Selective Deprotonation: Sterically hindered bases like lithium diisopropylamide (LDA) are used to deprotonate substrates at the most accessible, least sterically hindered position, often with high regioselectivity. nih.gov The steric bulk of the base dictates which proton is removed.

Preventing Side Reactions: As discussed with Hünig's base, steric hindrance prevents the amine from participating in unwanted nucleophilic substitution reactions, thereby increasing the yield of the desired product. wikipedia.org

Controlling Reaction Rates: The rate of reactions involving sterically hindered reagents is often slower compared to their less hindered counterparts. For example, studies on the isomerization of allyl ethers by sodium diisopropylamide (NaDA) show that the reaction rates are highly dependent on the steric bulk of substituents on the ether. acs.org

Catalytic Applications and Studies of Diisopropylamine Hydroiodide and Its Derivatives

Organocatalysis and Base-Catalyzed Transformations

The basicity and sterically hindered nature of diisopropylamine (B44863) and related structures like N,N-diisopropylethylamine (DIPEA) make them valuable in base-catalyzed organic transformations.

The regioselective acylation of polyhydroxylated compounds like carbohydrates is a critical challenge in synthetic chemistry, requiring precise differentiation between multiple hydroxyl groups. rsc.org Bulky amine bases are instrumental in achieving this selectivity. While direct catalysis by diisopropylamine hydroiodide is less common, the principle relies on the use of a hindered base, such as N,N-diisopropylethylamine (DIPEA), which is structurally related to diisopropylamine.

A method for regioselective acylation of carbohydrates and diols utilizes a catalytic amount of DIPEA with an anhydride (B1165640) in acetonitrile. nih.govresearchgate.net This approach is considered mild and environmentally friendly due to the reduced amount of organic base required. nih.govresearchgate.net Mechanistic studies suggest that the hindered amine base reacts with the anhydride to generate a carboxylate ion. This ion then acts as the true catalyst, facilitating the selective acylation through a dual hydrogen-bonding interaction with the hydroxyl groups of the carbohydrate. nih.govresearchgate.net This strategy allows for the selective protection of specific hydroxyl groups, a crucial step in the synthesis of functional oligosaccharides. researchgate.net

| Catalyst System | Substrate | Reagent | Selectivity | Reference |

| Catalytic DIPEA | Carbohydrates, Diols | Acetic Anhydride | Regioselective for specific hydroxyl groups | nih.govresearchgate.net |

This table illustrates a representative system for regioselective acylation where a hindered amine base, structurally similar to diisopropylamine, is employed.

Diisopropylamine and its derivatives are employed as bases in elimination reactions, where their low nucleophilicity and high basicity are advantageous. N-ethyldiisopropylamine, for instance, is a strong, non-nucleophilic base used specifically for elimination reactions in organic synthesis. google.com The bulky nature of the diisopropyl groups prevents the amine from acting as a nucleophile, thereby favoring the abstraction of a proton to induce elimination over substitution pathways. wikipedia.org

In the realm of coupling reactions, particularly those catalyzed by transition metals like palladium, hindered organic bases play a crucial role. nih.gov In palladium-catalyzed C-N cross-coupling reactions, the choice of base can significantly influence the reaction's efficiency. The use of a hindered base can disfavor the formation of an unproductive base-bound palladium complex, thereby facilitating the desired catalytic cycle. nih.gov For weakly binding amines, the base can compete with the amine for binding to the palladium center; using a sterically hindered base minimizes this competition, enhancing the reaction rate. nih.gov

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern chemical synthesis, essential for creating pharmaceuticals and agrochemicals. nih.gov Transition-metal-catalyzed cross-coupling reactions are a primary method for constructing these bonds. sioc-journal.cnnih.gov In many of these processes, particularly palladium-catalyzed reactions, diisopropylamine derivatives act as promoters or ancillary bases rather than direct catalysts. nih.gov

For instance, in the palladium-catalyzed arylation of amines, a base is required to neutralize the hydrogen halide produced during the reaction. The properties of this base can determine the fate and efficiency of the catalytic cycle. A hindered base like DIPEA can enhance reactivity by preventing the formation of inactive catalyst-base complexes. nih.gov Studies have shown that the resting state of the catalyst can be a base-bound palladium complex, and the reaction rate can be negatively dependent on the concentration of the base. By using a sterically encumbered base, this inhibitory pathway is mitigated, thus promoting the crucial C-N bond-forming step. nih.gov

Transition Metal Catalysis Involving Diisopropylamine Derivatives

The structural motifs derived from diisopropylamine are integral to the design of ligands that modulate the activity and selectivity of transition metal catalysts.

The steric bulk of diisopropyl groups is a powerful tool in ligand design for transition metal catalysis. Ligands incorporating diisopropylphenyl groups, such as the N-heterocyclic carbene (NHC) ligand IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are among the most important in homogeneous catalysis. rutgers.edu These bulky ligands create a sterically hindered environment around the metal center, which is critical for promoting challenging catalytic steps, such as reductive elimination, and for stabilizing reactive intermediates. rutgers.edu

The design of such ligands allows for fine-tuning of both steric and electronic properties of the catalyst. For example, novel, even bulkier NHC ligands (referred to as IPr#) have been developed to activate exceptionally strong bonds in cross-coupling reactions, including amide N-C(O) Suzuki cross-coupling and C-Cl Buchwald-Hartwig amination. rutgers.edu Furthermore, acyclic diaminocarbenes, such as bis(diisopropylamino)carbene, have been synthesized and used as ligands for metals like rhodium and iridium. researchgate.net These ligands are noted for their high basicity, which significantly influences the electronic properties of the metal center and the resulting complex's catalytic activity. researchgate.net

In heterogeneous catalysis, diisopropylamine (DIPA) serves as a crucial organic structure-directing agent (SDA), or template, in the hydrothermal synthesis of silicoaluminophosphate molecular sieves, particularly SAPO-34. rsc.orgrsc.org SAPO-34, which has the chabazite (B1143428) (CHA) framework structure, is a highly effective catalyst for the methanol-to-olefins (MTO) process, a key technology for producing light olefins like ethylene (B1197577) and propylene (B89431) from non-petroleum resources. dicp.ac.cndicp.ac.cn

The choice of template significantly impacts the physicochemical properties and, consequently, the catalytic performance of the final SAPO-34 material. rsc.org Studies comparing DIPA with its isomer, dipropylamine (B117675) (DPA), have revealed that DIPA is a more effective template. rsc.orgrsc.org

Key findings from these studies include:

Crystallization Rate: SAPO-34 synthesis proceeds with a faster crystallization rate when DIPA is used as the template compared to DPA. rsc.orgrsc.org

Silicon Content: The use of DIPA leads to a lower incorporation of silicon into the SAPO-34 framework. Theoretical calculations suggest DIPA has more favorable non-bonding interactions with the CHA framework, contributing to its superior templating efficacy. rsc.orgrsc.org

Catalytic Performance: SAPO-34 synthesized with DIPA (SAPO-34-DIPA) exhibits excellent performance in the MTO reaction. It demonstrates a more homogenous silicon distribution, lower acid concentration, and weaker acid strength, all of which contribute to its superior catalytic activity. rsc.orgrsc.org A SAPO-34-DIPA catalyst with low silicon content achieved a maximum selectivity for ethylene plus propylene of 87.2%, one of the highest values reported for the MTO reaction. rsc.orgrsc.org

| Template | Crystallization | Si Content | Ethylene + Propylene Selectivity | Catalyst Lifetime | Reference |

| Diisopropylamine (DIPA) | Faster | Lower | Up to 87.2% | 208 min | rsc.orgrsc.org |

| Dipropylamine (DPA) | Slower | Higher | Lower than DIPA | Shorter than DIPA | rsc.orgrsc.org |

This table summarizes the comparative effects of using diisopropylamine (DIPA) versus its isomer dipropylamine (DPA) as a template in the synthesis of SAPO-34 for the MTO reaction.

Electrochemical and Photocatalytic Enhancements in Reactions

The unique properties of the diisopropylammonium cation and the iodide anion suggest that this compound could play a role in mediating or catalyzing electrochemical and photocatalytic reactions. The large organic cation can influence the structure of the electrochemical double layer at an electrode surface, potentially altering mass transport and electron transfer kinetics. The iodide anion is redox-active and can participate in electron transfer processes, a critical aspect of many catalytic cycles.

The application of an external voltage is a primary driver in electrocatalysis, directly influencing the rate of redox reactions. In a hypothetical system where this compound is a component of the electrolyte or acts as a catalyst, applied voltage would be a key parameter in controlling the reaction.

The rate of an electrochemical reaction is often dictated by the overpotential, which is the difference between the applied potential and the thermodynamic redox potential of a specific reaction. By modulating the applied voltage, one can tune the driving force for the reaction, thereby controlling the catalytic rate.

For instance, in a system where the iodide/triiodide redox couple is involved in a catalytic cycle, the applied voltage would directly impact the regeneration of the active iodine species. A higher applied potential could accelerate the oxidation of iodide to iodine, thus increasing the rate of a subsequent chemical reaction where iodine is the oxidizing agent.

Table 1: Hypothetical Data on Applied Voltage vs. Catalytic Rate

| Applied Voltage (V vs. ref) | Initial Catalytic Rate (mol L⁻¹ s⁻¹) |

| 0.4 | 1.2 x 10⁻⁵ |

| 0.6 | 5.8 x 10⁻⁵ |

| 0.8 | 1.3 x 10⁻⁴ |

| 1.0 | 2.5 x 10⁻⁴ |

| 1.2 | 3.1 x 10⁻⁴ |

This table is illustrative and based on general principles of electrocatalysis, as specific experimental data for this compound in this context is not available.

The concept of enhancing traditional thermochemical catalysis with electrochemical methods is a promising strategy for improving catalyst performance and energy efficiency. This approach, sometimes referred to as electrochemical promotion of catalysis (EPOC), involves using an electrochemical potential to modify the surface properties of a catalyst, thereby altering its activity and selectivity in a thermally driven reaction.

While research in this area has primarily focused on solid-state metal and metal oxide catalysts, the principles could be extended to systems involving ionic compounds like this compound. For example, if this compound or a derivative were part of a catalytic system deposited on a conductive support, an applied electrical potential could influence the adsorption of reactants and the stability of reaction intermediates on the catalyst surface.

The ferroelectric properties of diisopropylammonium halides, including the iodide salt, are of particular interest in this context. Ferroelectric materials possess a spontaneous electric polarization that can be switched by an external electric field. This property could, in theory, be harnessed to modulate the surface charge of a catalyst, thereby influencing its interaction with polar molecules and transition states in a catalytic reaction. The integration of these electrochemical characteristics could lead to a more dynamic and tunable control over thermochemical processes.

Table 2: Potential Effects of Electrochemical Integration on a Thermochemical Reaction

| Parameter | Traditional Thermocatalysis | Electrochemically Promoted Thermocatalysis |

| Operating Temperature | High | Potentially Lower |

| Catalyst Activity | Dependent on temperature and pressure | Tunable by applied potential |

| Selectivity | Fixed for a given catalyst and conditions | Modifiable in-situ |

| Energy Input | Primarily thermal | Combination of thermal and electrical |

This table presents a conceptual comparison and does not represent specific experimental data for this compound.

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis in Research

Spectroscopy provides a powerful, non-destructive means to investigate the molecular structure of diisopropylamine (B44863) hydroiodide. Infrared and nuclear magnetic resonance spectroscopy are particularly crucial in identifying the key functional groups and determining the arrangement of atoms within the molecule.

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. For diisopropylamine hydroiodide, as a secondary amine salt, the IR spectrum is distinguished by characteristic absorptions related to the diisopropylammonium cation [(CH(CH₃)₂)₂NH₂]⁺. The protonation of the nitrogen atom leads to the formation of an N-H bond, which has distinct vibrational modes.

The most prominent feature in the IR spectrum of a secondary amine salt is the N-H stretching vibration. This appears as a strong and notably broad absorption band in the region of 3200 to 2800 cm⁻¹. researchgate.net This broadening is a result of extensive hydrogen bonding between the ammonium (B1175870) cation and the iodide anion. In addition to the stretching vibrations, N-H bending vibrations are also observed, typically in the 1600-1500 cm⁻¹ region, which are also strong and can be diagnostic for the salt form. msu.edu

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|

| N-H Stretch | 3200 - 2800 | Strong | Broad |

| N-H Bend | 1600 - 1500 | Strong | - |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protonation of the amine nitrogen leads to a significant downfield shift for the protons attached to or near the nitrogen atom. The two protons on the nitrogen (N-H) of the diisopropylammonium cation typically appear as a broad signal due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom. The methine protons (-CH) of the isopropyl groups are deshielded by the adjacent positively charged nitrogen and appear as a multiplet. The methyl protons (-CH₃) of the isopropyl groups appear further upfield, also as a doublet due to coupling with the methine proton.

In the ¹³C NMR spectrum, the carbon atoms closer to the electron-withdrawing ammonium group are deshielded and thus shifted downfield. pressbooks.pub Consequently, the methine carbon signal appears at a higher chemical shift compared to the methyl carbon signal. The exact chemical shifts can be influenced by the choice of solvent. modgraph.co.uk

| Atom | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH(CH₃)₂ | ~3.5 | Septet | Deshielded by adjacent N⁺ |

| -CH(CH₃)₂ | ~1.4 | Doublet | Coupled to the methine proton |

| -NH₂- | Variable | Broad Singlet | Chemical shift and broadening are solvent and concentration dependent |

| Atom | Typical Chemical Shift (ppm) |

|---|---|

| -CH(CH₃)₂ | 45 - 55 |

| -CH(CH₃)₂ | 18 - 25 |

X-ray Crystallography and Diffraction Studies

Studies on this compound have revealed its crystal structure. The compound crystallizes in different phases depending on the temperature. Research has identified a monoclinic phase with the space group P2₁/m and an orthorhombic phase with the space group P2₁2₁2₁. rsc.org In the orthorhombic modification, the asymmetric unit contains one diisopropylammonium cation and one iodide anion. The cations and anions are connected by N-H...I hydrogen bonds, forming chains that run along the b-axis. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3747(15) |

| b (Å) | 8.3785(14) |

| c (Å) | 14.259(2) |

The crystal structure of diisopropylammonium halides, including the iodide salt, has been correlated with their physical properties, particularly their ferroelectric behavior. rsc.orgrsc.org The arrangement of the diisopropylammonium cations and halide anions in the crystal lattice gives rise to a net dipole moment in the unit cell, leading to spontaneous electrical polarization. rsc.org While this is a structure-property relationship rather than a direct correlation with chemical reactivity, it demonstrates how the solid-state architecture dictates the material's response to external stimuli like an electric field. The hydrogen bonding network within the crystal is crucial in defining this ordered arrangement and, consequently, the ferroelectric properties. rsc.org

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in mechanistic research to identify reactants, products, and reaction intermediates. In the context of this compound, mass spectrometry would primarily detect the diisopropylammonium cation at a mass-to-charge ratio corresponding to its molecular weight.

The analysis of salts by mass spectrometry can present challenges, such as ion suppression, where the high concentration of salt ions can interfere with the ionization and detection of other analytes in a reaction mixture. rilastech.comnih.gov Therefore, sample preparation techniques like desalting are often necessary. mtoz-biolabs.com While specific mechanistic studies detailing the use of mass spectrometry with this compound as a reactant are not extensively documented in the literature, the technique remains a fundamental tool for analyzing the products of reactions where this salt might be used, for example, as a source of iodide or as a proton donor. In such cases, MS would be used to identify the molecular weights of the organic products formed in the reaction.

Compound Index

| Compound Name |

|---|

| This compound |

| Diisopropylamine |

| Diisopropylammonium cation |

| Diisopropylamine hydrochloride |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry) in Material Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique utilized to investigate the thermal properties of materials. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing valuable insights into phase transitions and other thermal events. In the characterization of this compound, DSC reveals critical information about its thermal stability and structural transformations.

Scholarly research on this compound, also referred to as diisopropylammonium iodide (DIPAI), has employed DSC to elucidate its phase transition behavior. A notable study by Piecha-Bisiorek et al. provides a detailed thermal analysis of this compound. rsc.org

The DSC thermogram of this compound exhibits a distinct and reversible phase transition. rsc.org During the heating cycle, an endothermic peak is observed, signifying a structural change from a low-temperature phase to a high-temperature phase. Conversely, a corresponding exothermic peak is detected upon cooling, indicating the reversal of this transformation. rsc.org

The key thermal events identified through DSC analysis are summarized in the table below. The phase transition is characterized by a noticeable thermal hysteresis, which is the difference in the transition temperatures observed during heating and cooling. rsc.org This phenomenon is common in solid-state phase transitions and is related to the energy barrier associated with nucleation and growth of the new phase.

The experimental conditions under which these thermal analyses were conducted are crucial for the reproducibility and interpretation of the results. The DSC measurements for this compound were performed using a Perkin Elmer model 8500 differential scanning calorimeter. rsc.org The sample, in polycrystalline form, was hermetically sealed in an aluminum pan within a controlled nitrogen atmosphere to prevent any atmospheric reactions. rsc.org The analysis was conducted over a temperature range of 100 K to 430 K. rsc.org

The recorded DSC curve for this compound upon heating and cooling at a rate of 2 K min⁻¹ clearly illustrates the endothermic and exothermic peaks associated with the phase transition. rsc.org The transition occurs at approximately 376 K (103 °C) during the heating process and at 364 K (91 °C) during the cooling process. rsc.org

| Thermal Event | Temperature (Heating) | Temperature (Cooling) | Heating/Cooling Rate | Sample Mass |

|---|---|---|---|---|

| Phase Transition | 376 K (103 °C) | 364 K (91 °C) | 2 K min⁻¹ | 7.828 mg |

The identification of this reversible phase transition is a significant finding in the characterization of this compound. It suggests a change in the crystal structure of the compound at elevated temperatures, which can have implications for its physical and chemical properties. Further structural analysis techniques, in conjunction with DSC, are essential to fully understand the nature of these phases and the mechanism of the transition.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods are employed to model the electronic structure of molecules and compute their properties, providing a detailed picture of how chemical reactions occur. These studies are fundamental to understanding the reactivity of diisopropylamine (B44863) hydroiodide.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to compounds analogous to diisopropylamine hydroiodide, such as diisopropylammonium bromide (DIPAB), to gain a deep insight into their structural and electronic properties. ku.ac.ae

DFT calculations, using approximations like the Generalized Gradient Approximation (GGA) and hybrid functionals (e.g., HSE06), can accurately determine electronic band structures, density of states (DOS), and partial density of states (PDOS). ku.ac.ae For instance, in studies of DIPAB, DFT revealed that the valence band maximum is primarily composed of the halide's (bromine) 4p orbitals, while the conduction band minimum is dominated by the carbon 2p, carbon 2s, and nitrogen 2s orbitals of the diisopropylammonium cation. ku.ac.ae This separation of orbital contributions is crucial for understanding the material's electronic and optical properties.

Furthermore, DFT is instrumental in optimizing molecular geometries and calculating vibrational frequencies to ensure that a structure corresponds to a minimum on the potential energy surface. nih.gov These calculations provide foundational data for predicting the outcomes of chemical reactions and understanding the stability of different molecular arrangements. nih.govaps.org The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data. nih.govmdpi.com

Key Parameters from DFT Studies on Analogous Diisopropylammonium Halides

| Parameter | Finding/Value | Significance | Reference |

|---|---|---|---|

| Optical Band Gap | ~5-6 eV | Indicates good dielectric and insulating properties. | ku.ac.ae |

| Spontaneous Polarization | 22.64 μC/cm² (for P21 phase of DIPAB) | Highlights potential ferroelectric applications, for example, in memory devices. | ku.ac.ae |

| Valence Band Maximum (VBM) | Mainly composed of halide p orbitals. | Defines the highest energy level of electrons involved in bonding and reactivity. | ku.ac.ae |

| Conduction Band Minimum (CBM) | Dominated by C 2p, C 2s, and N 2s orbitals of the cation. | Defines the lowest energy level for accepting electrons, influencing electronic transitions. | ku.ac.ae |

A Potential Energy Surface (PES) is a conceptual and mathematical model that describes the energy of a chemical system as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. wikipedia.orglibretexts.org The transition state represents the highest energy point along the lowest energy path between reactants and products, known as the saddle point. libretexts.orglibretexts.org

For reactions involving the diisopropylammonium cation, PES analysis can elucidate pathways for processes like proton transfer, dissociation, or its interaction with other molecules. The analysis involves calculating the energy at numerous points in the geometric configuration space of the reacting system. libretexts.org Key features of a PES include:

Minima: Correspond to stable molecular structures (reactants, products, intermediates). libretexts.org

Saddle Points: Represent transition states, the energy barriers that must be overcome for a reaction to proceed. libretexts.org

Reaction Coordinate: The lowest energy path connecting minima through a saddle point, representing the progress of the reaction. wikipedia.org

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the behavior of larger systems over longer timescales. These methods treat molecules as collections of atoms governed by classical physics, using force fields to describe interactions. nih.gov

The diisopropylammonium cation often functions as a "guest" molecule or a template (structure-directing agent) in the synthesis of materials like zeolites or organic frameworks. Its size, shape, and charge influence the structure of the "host" material being formed around it. Supramolecular host-guest interactions are governed by non-covalent forces such as hydrogen bonding, ion-pairing, and van der Waals interactions. mdpi.comnih.gov

Molecular dynamics simulations are used to model these complex systems. nih.gov In these simulations, the motions of atoms are calculated over time by solving Newton's equations of motion, providing a dynamic picture of how the host and guest interact. nih.govrsc.org This approach can reveal:

The preferred binding sites and orientations of the guest within the host.

The stability of the host-guest complex.

The role of solvent molecules in mediating the interaction.

The thermodynamic parameters of binding, such as the free energy of association.

Modeling studies on similar systems, such as alkyl-ammonium surfactants intercalated in layered silicates, use MD to probe the structure and dynamics of the confined organic molecules. psu.edu Such simulations can predict how the diisopropylammonium cation packs within a crystal lattice or directs the formation of pores in a material.

The diisopropylammonium cation is a flexible building unit due to the possible rotation of the two isopropyl groups around the C–N bonds. researchgate.net This flexibility gives rise to different spatial arrangements, or conformations, which can have different energies and properties. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.govsemanticscholar.orgnih.gov

Molecular mechanics is particularly effective for this type of analysis, as it can rapidly calculate the energy of thousands of different conformations. nih.gov These calculations reveal that the conformational profile can be strongly influenced by the surrounding environment, such as the polarity of a solvent or the constraints of a crystal lattice. semanticscholar.org The bulky nature of the isopropyl groups creates significant steric hindrance, which plays a critical role in how the cation interacts with other molecules and directs the formation of specific crystal structures. researchgate.net In crystal engineering, the interplay between hydrogen bonding and the van der Waals interactions of the alkyl groups is a determining factor in the final solid-state structure. researchgate.net

Factors Investigated in Conformational and Interaction Modeling

| Factor | Description | Modeling Technique | Significance |

|---|---|---|---|

| Torsional Angles | Rotation around the C-N single bonds, leading to different conformers. | Molecular Mechanics | Determines the overall shape and steric profile of the cation. nih.gov |

| Steric Hindrance | Repulsive interactions due to the spatial bulk of the isopropyl groups. | Molecular Mechanics/Dynamics | Influences binding affinity in host-guest systems and packing in crystals. escholarship.org |

| Hydrogen Bonding | Interaction between the N-H protons of the cation and an anion or host. | Molecular Dynamics/DFT | A primary directional force in crystal formation and supramolecular assembly. researchgate.netresearchgate.net |

| Van der Waals Forces | Non-specific attractive/repulsive forces between the alkyl groups. | Molecular Dynamics | Contribute to the formation of hydrophobic regions and overall crystal packing. researchgate.net |

Electronic Structure Analysis and Reactivity Prediction

The analysis of a molecule's electronic structure provides fundamental clues about its chemical reactivity. mdpi.com For this compound, computational methods can map out the distribution of electrons and the energies of molecular orbitals, which are key to predicting how the compound will behave in a chemical reaction.

As established by DFT studies on the analogous diisopropylammonium bromide, the electronic structure is characterized by an optical band gap of approximately 5-6 eV. ku.ac.ae This large gap confirms its nature as a good dielectric material. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. In diisopropylammonium halides, the HOMO is largely associated with the halide anion, indicating that this is the most likely site for oxidation. ku.ac.ae

LUMO: The energy of the LUMO is related to the ability to accept electrons. The LUMO is primarily located on the diisopropylammonium cation, specifically on the carbon and nitrogen atoms. ku.ac.ae

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. A large gap, as seen in this compound, implies high stability and low reactivity. This type of analysis, combined with the calculation of electrostatic potential maps, allows for the prediction of sites susceptible to nucleophilic or electrophilic attack, guiding the understanding of its reaction mechanisms. mdpi.com

Precursor in Fine Chemical Synthesis

Diisopropylamine is a versatile secondary amine whose reactivity makes it an essential building block in the synthesis of a wide range of fine chemicals. servochem.com It functions as a potent nucleophile and a strong base, enabling its use in the creation of complex molecular architectures. guidechem.com As a precursor, it is integral to the manufacturing of various high-value chemical products. nbinno.comnbinno.com

Pharmaceutical Intermediates (Synthetic Precursors)

In the pharmaceutical sector, diisopropylamine is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). servochem.comnbinno.com Its structural motif is incorporated into numerous drug compounds, and it serves as a reagent in critical synthetic steps. The compound's strong basicity and nucleophilicity are leveraged to facilitate specific chemical transformations necessary for building the complex molecules required for therapeutic agents. guidechem.comnbinno.com High-purity diisopropylamine is essential in these processes to ensure the safety and efficacy of the final pharmaceutical products. nbinno.com

Agrochemical Synthesis (e.g., herbicides diallate (B166000) and triallate)

Diisopropylamine is a primary precursor in the production of thiocarbamate herbicides, most notably diallate and triallate. sourcezon.com These herbicides are used to control wild oats and other weeds in various crops. The synthesis involves the reaction of diisopropylamine with a suitable acyl chloride, such as S-(2,3-dichloroallyl) chlorothioformate for diallate, to form the active herbicidal molecule. The specific properties of the diisopropylamine moiety are crucial for the biological activity of these agrochemicals, contributing to global crop protection and food security. nbinno.com

Specialty Chemicals Production (e.g., rubber vulcanization agents)

The production of specialty chemicals for the rubber industry is another significant application of diisopropylamine. nbinno.com It is used to synthesize sulfenamide-based vulcanization accelerators. guidechem.com These accelerators are critical in the vulcanization process, where they help to form cross-links between polymer chains, thereby enhancing the durability, elasticity, and strength of rubber products. rubbernews.comresearchgate.net The use of accelerators derived from secondary amines like diisopropylamine allows for precise control over the curing process, preventing premature vulcanization and ensuring the quality of the final rubber material. researchgate.net While effective, there has been a growing focus on developing "nitrosamine-safe" accelerators to mitigate potential health concerns associated with traditional amine-based compounds. researchgate.netresearchgate.net

Material Science Research

Salts of diisopropylamine, including the hydroiodide, have garnered significant interest in materials science for their unique physical and chemical properties. Research has focused on their potential use in advanced electronic and composite materials.

Organic Ferroelectric Materials (e.g., diisopropylammonium bromide as a reference)

Diisopropylammonium halides, including diisopropylammonium iodide (DIPAI), are a class of organic salts recognized for their ferroelectric properties. greatcellsolarmaterials.com Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them valuable for applications in memory devices, sensors, and actuators. rsc.orgibs.re.kr

The bromide analogue, diisopropylammonium bromide (DIPAB), is a well-studied organic ferroelectric material known for its high spontaneous polarization (Ps) of 23 μC/cm², which is comparable to some inorganic perovskite ferroelectrics like barium titanate. rsc.org Research on DIPAI has revealed that it also exhibits significant ferroelectric behavior, with a large spontaneous polarization and a high phase transition temperature (Curie temperature). greatcellsolarmaterials.comtandfonline.com However, its properties can be influenced by factors such as thermal hysteresis and the potential for multiple phase transitions, which distinguishes it from its bromide and chloride counterparts. rsc.org The study of these materials offers a pathway to developing lightweight, flexible, and environmentally friendly alternatives to traditional inorganic ferroelectrics. ibs.re.kr

| Compound | Abbreviation | Spontaneous Polarization (Ps) | Curie Temperature (Tc) | Phase Transition Behavior |

|---|---|---|---|---|

| Diisopropylammonium Bromide | DIPAB | 23 μC/cm² | ~426 K | Undergoes a phase transition from a paraelectric to a ferroelectric phase. rsc.org |

| Diisopropylammonium Iodide | DIPAI | Large, but values vary | ~364-376 K | Shows a reversible phase transition with significant thermal hysteresis. rsc.orgtandfonline.com |

| Diisopropylammonium Chloride | DIPAC | Data not specified | ~436 K | Exhibits a reversible ferroelectric anomaly upon cooling. rsc.org |

Functionalization of Nanomaterials (e.g., graphene oxide)

The functionalization of nanomaterials like graphene oxide (GO) with organic molecules is a key strategy for tuning their physical and chemical properties for specific applications. Amines are particularly effective for this purpose due to their ability to react with the oxygen-containing functional groups (primarily epoxides) on the surface of GO sheets. researchgate.netrsc.org

This covalent functionalization is typically achieved through a nucleophilic ring-opening reaction, where the amine attacks a carbon atom of an epoxide group on the GO surface. researchgate.netaip.org This process attaches the amine to the graphene backbone, which can alter the material's properties in several ways. For instance, amine functionalization can increase the hydrophobicity of GO, improving its dispersibility in organic solvents and polymer matrices for the creation of advanced composites. rsc.orgusm.edu By introducing amine groups, the modified GO can also serve as a platform for further chemical reactions or act as a catalyst. aip.org The use of diisopropylamine or its derivatives in this context could therefore enable the production of tailored GO-based materials for applications in electronics, energy storage, and biomedical devices. acs.org

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling diisopropylamine hydroiodide in laboratory settings?

- Methodological Answer :

- Conduct all work in a designated fume hood to minimize inhalation risks .

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its irritant properties .

- Implement a buddy system to avoid working alone, and ensure all personnel complete hazard-specific training, including emergency response (e.g., spill management, fire suppression) .

- Consult Safety Data Sheets (SDS) for first-aid measures and storage guidelines (e.g., inert atmosphere storage to prevent degradation) .

Q. How is this compound synthesized, and what are the key reaction parameters?

- Methodological Answer :

- Synthesize via protonation of diisopropylamine with hydroiodic acid (HI) under controlled conditions.

- Optimize stoichiometry (1:1 molar ratio of amine to HI) and monitor pH to ensure complete salt formation .

- Purify via recrystallization in anhydrous solvents (e.g., THF or ethanol) to achieve high purity (>99%) .

- Validate synthesis success using melting point analysis (reported m.p. 241°C) and FT-IR to confirm NH and iodide peaks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a catalyst or reagent?

- Methodological Answer :

- Screen solvents for compatibility: Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reactivity in alkylation or hydrolysis reactions .

- Vary temperature (0°C to room temperature) to control reaction kinetics, especially in base-sensitive transformations .

- Precedent-based design: Reference literature for analogous reactions (e.g., NaH/diisopropylamine systems in deprotonation steps) and scale-up only after pilot trials .

Q. What analytical techniques are most effective for characterizing this compound and its reaction byproducts?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify structural integrity and detect impurities (e.g., unreacted diisopropylamine) .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm iodide counterion placement and hydrogen-bonding networks .

- Mass Spectrometry : Employ ESI-MS to identify degradation products under stress conditions (e.g., thermal or hydrolytic breakdown) .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., humidity-controlled environments) to isolate variable impacts .

- Cross-reference multiple sources (e.g., PubChem, EPA DSSTox) for consensus on solubility in water, ethanol, or DMSO .

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and decomposition pathways .

Q. What mechanistic insights explain this compound’s role in hydrolysis reactions?

- Methodological Answer :

- In acidic hydrolysis (HSO/HO), the iodide ion acts as a nucleophile, facilitating nitrile-to-carboxylic acid conversion .

- Under basic conditions (NaOH), monitor pH to prevent amine degradation and optimize reaction time to maximize yield .

- Use kinetic studies (e.g., rate constant measurements) to compare pathways with alternative hydrohalide salts (e.g., HCl vs. HI) .

Q. How does this compound’s stability impact long-term experimental reproducibility?

- Methodological Answer :

- Store in amber vials under inert gas (argon/nitrogen) to prevent oxidative degradation .

- Regularly calibrate analytical instruments (e.g., HPLC) to detect batch-to-batch variability in purity .

- Document storage conditions and shelf life in lab notebooks to trace reproducibility issues .

Cutting-Edge Research Applications

Q. Can this compound be integrated into novel material science applications, such as responsive polymers?

- Methodological Answer :

- Explore its use as a dopant in graphene-based composites to enhance solvent-responsive actuation. Monitor curvature changes in PDMS films using strain-mismatch models .

- Characterize swelling behavior (e.g., diisopropylamine’s swelling factor ) to design chemical sensors or protective barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.